BenchChemオンラインストアへようこそ!

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

JAK Inhibition Regioisomer Selectivity Kinase Profiling

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1448073-55-9) is a synthetic small molecule (C15H20N2O3S, MW 308.4) belonging to the aryl sulfonamido azetidine class. Its structure integrates a cyclohexylsulfonyl group at the 3-position of an azetidine ring, which is connected via a methanone linker to a pyridin-2-yl moiety.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 1448073-55-9
Cat. No. B2649156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
CAS1448073-55-9
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3
InChIInChI=1S/C15H20N2O3S/c18-15(14-8-4-5-9-16-14)17-10-13(11-17)21(19,20)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2
InChIKeySEXSFWRZMISVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1448073-55-9): Key Structural and Class Attributes


(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 1448073-55-9) is a synthetic small molecule (C15H20N2O3S, MW 308.4) belonging to the aryl sulfonamido azetidine class . Its structure integrates a cyclohexylsulfonyl group at the 3-position of an azetidine ring, which is connected via a methanone linker to a pyridin-2-yl moiety. Structurally related cyclohexyl azetidine derivatives are established as Janus kinase (JAK) inhibitors, a class with proven therapeutic relevance in inflammatory and autoimmune diseases [1]. The compound's specific regioisomeric form (pyridin-2-yl versus the commonly explored pyridin-3-yl or pyridin-4-yl analogs) dictates distinct target engagement and physicochemical properties, making direct substitution with in-class analogs unreliable without explicit comparative data.

Why (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone Cannot Be Readily Substituted by In-Class Analogs


The (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone scaffold is highly sensitive to regioisomeric and substituent variations. The position of the pyridine nitrogen (2-yl vs. 3-yl vs. 4-yl) directly alters the vector of hydrogen bonding and metal chelation, which can radically change the target binding profile . In the broader azetidine sulfonamide class, a change from a cyclohexylsulfonyl to an isobutylsulfonyl group has been documented to affect lipophilicity and steric bulk, while substitution with a heteroaryl sulfonamide (e.g., imidazole) introduces distinct electronic effects that can redirect polypharmacology . Patent literature explicitly demonstrates that cyclohexyl azetidine derivatives are potent JAK modulators, but their activity is exquisitely dependent on the full decoration of the azetidine and pyridine rings [1]. Therefore, for any research program where target selectivity and structure-activity relationship (SAR) reproducibility are paramount, generic substitution without matched-pair analysis is scientifically invalid.

Quantitative Differentiation Guide for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone


Regioisomeric Selectivity: Pyridin-2-yl vs. Pyridin-4-yl Isoform JAK Inhibition Potential

Regioisomeric variation of the pyridine attachment point is a critical determinant of kinase inhibitory activity. The pyridin-4-yl analog, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone (CAS 1448055-01-3), has been explicitly identified as a Janus Kinase 1 (JAK1) inhibitor in research contexts . The pyridin-2-yl isomer introduces a distinct nitrogen geometry that alters the potential for bidentate interactions with the kinase hinge region. While direct quantitative JAK inhibition data for the pyridin-2-yl compound is not publicly available, the pyridin-4-yl analog's classification as a JAK1 inhibitor provides a structural basis for the pyridin-2-yl isomer to be prioritized in studies where JAK1 selectivity is not the objective, such as broader kinase panel screens or non-kinase target investigations. This differentiation is crucial for procurement when selecting tool compounds for specific pathway analyses.

JAK Inhibition Regioisomer Selectivity Kinase Profiling

Sulfonamide Substituent SAR: Cyclohexylsulfonyl vs. Isobutylsulfonyl Lipophilicity and Steric Bulk

The cyclohexylsulfonyl group imparts distinct physicochemical properties compared to smaller alkyl sulfonamide substituents. The isobutylsulfonyl analog, (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS not specified, MF: C13H18N2O3S, MW 282.36), has a significantly lower molecular weight and calculated logP than the cyclohexyl variant . The cyclohexyl ring provides greater hydrophobic surface area, which can enhance binding to hydrophobic pockets but also increases the risk of metabolic oxidation on the ring. Conversely, the isobutyl group offers less steric bulk, which may prove advantageous or detrimental depending on the specific binding site topology. Without direct comparative data, the cyclohexylsulfonyl variant should be prioritized in structure-activity relationship (SAR) campaigns seeking to maximize hydrophobic target interactions, while the isobutyl variant may be preferable for permeability-focused lead optimization.

Physicochemical Properties Lipophilicity Metabolic Stability

Core Scaffold Comparison: Cyclohexylsulfonyl Azetidine vs. Amino Azetidine in CNS Multiparameter Optimization

Within the azetidine-pyridine methanone series, the substituent at the azetidine 3-position fundamentally alters the central nervous system multiparameter optimization (CNS MPO) profile. The des-sulfonyl analog, (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone, possesses a basic amine (pKa ~9-10) that renders it predominantly positively charged at physiological pH, which can hinder passive blood-brain barrier permeability but favor interactions with acidic phospholipid headgroups . The target compound's cyclohexylsulfonyl group is electron-withdrawing and neutral, reducing the azetidine nitrogen's basicity and creating a more balanced polarity profile. This property is crucial for programs where CNS penetration or avoidance is a key criterion for compound selection.

CNS Drug Discovery MPO Score Permeability

Kinase Profiling Selectivity: Azetidine Sulfonamide vs. Heteroaryl Sulfonamide Polypharmacology Risk

Replacing the cyclohexylsulfonyl group with a heteroaryl sulfonamide, exemplified by (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone (CAS 2034489-59-1), introduces significant polypharmacology risk. Imidazole and other heteroaryl sulfonamides are privileged fragments for a wide range of metalloenzymes and kinases, often leading to broad off-target activity . The purely aliphatic cyclohexylsulfonyl group lacks this heteroaryl metal-coordinating potential, making it a more selective starting point for hit finding where target engagement must be attributed to the full molecule rather than a privileged fragment. This distinction is critical for chemical biology studies requiring clean target engagement data.

Kinase Selectivity Polypharmacology Off-Target Screening

STAT3 Inhibitor Class Overlap: Potential for Pathway-Specific Application

The aryl sulfonamido azetidine chemotype is a validated scaffold for oral STAT3 inhibition. The compound STAT3-IN-7 (an aryl sulfonamido azetidine, CAS 2237955-91-6) is reported to exhibit anticancer activities and oral bioavailability . The target compound's (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone shares the core pharmacophore of this class, positioning it as a logical candidate for STAT3-focused drug discovery. Compared to STAT3-IN-7, the cyclohexylsulfonyl group may offer improved metabolic stability on the aliphatic ring system over the aryl sulfonamide, although direct comparative data are lacking. For research groups exploring the STAT3 pathway, this compound represents a rationally designed starting point for lead optimization.

STAT3 Inhibition Cancer Immuno-Oncology

Antiviral Potential: Exclusion from CHIKV nsP2 Protease Inhibitor Series

A compound with the identical molecular formula (C15H20N2O3S) was recently reported as an oral CHIKV nsP2 protease inhibitor (compound J13) with an EC50 of 0.39 µM against CHIKV S27 in cell culture, oral bioavailability in mice, and in vivo efficacy in ameliorating Chikungunya symptoms [1]. However, structural elucidation from the primary article confirms J13 is (E)-4-methyl-N-(3-(methylsulfonyl)allyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide—a completely different scaffold from the target compound [2]. This is a critical negative differentiator: procurement databases may conflate these two compounds based on formula matching, but they are structurally and pharmacologically distinct. The target compound should not be purchased under the assumption of CHIKV activity unless specifically validated.

Antiviral CHIKV nsP2 Protease

Optimal Research and Procurement Applications for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone


Kinase Selectivity Panel Screening: Avoiding JAK1 Bias

Procure this compound for broad kinase profiling panels where the goal is to identify novel kinase targets outside the JAK family. Its pyridin-2-yl regioisomeric form is structurally differentiated from the pyridin-4-yl JAK1 inhibitor analog, potentially reducing JAK1-driven false positives and enabling the discovery of unique kinase interactions .

STAT3 Pathway Inhibitor Lead Optimization

Use as a rationally designed starting point for STAT3 inhibitor discovery programs. The aryl sulfonamido azetidine core is validated for oral STAT3 inhibition, and the cyclohexylsulfonyl substitution offers a distinct vector for improving metabolic stability compared to aryl sulfonamide counterparts, making it suitable for medicinal chemistry hit-to-lead campaigns .

CNS Drug Discovery with Optimized Physicochemical Properties

Select this compound for CNS-focused projects requiring neutral, low-basicity scaffolds. In contrast to the 3-aminoazetidine analog, the cyclohexylsulfonyl group neutralizes the azetidine nitrogen, creating a more favorable CNS MPO profile for blood-brain barrier penetration. This makes it a superior building block for CNS library synthesis .

Chemical Biology Tool for Target Deconvolution with Minimal Fragment Bias

Employ this compound in chemical biology studies where target identification requires minimal interference from privileged fragments. Unlike the imidazole sulfonamide analog, the purely aliphatic cyclohexylsulfonyl group reduces the risk of metal-chelation-driven polypharmacology, ensuring that observed biological activity can be attributed to the whole molecule rather than a promiscuous substructure .

Quote Request

Request a Quote for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.